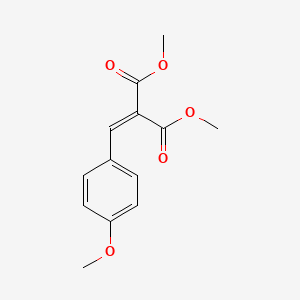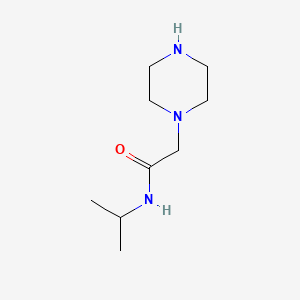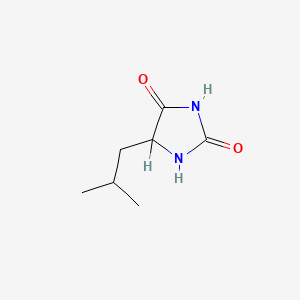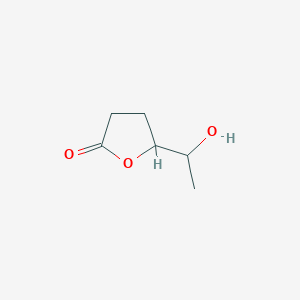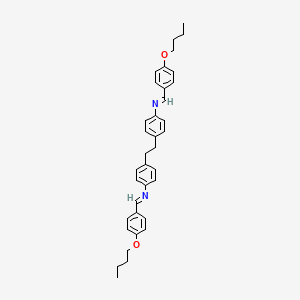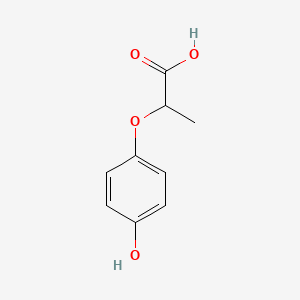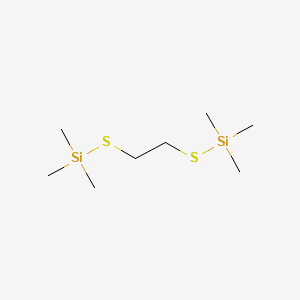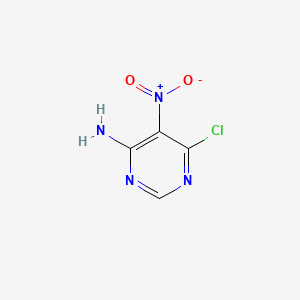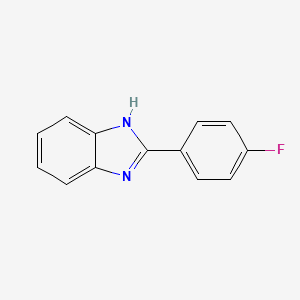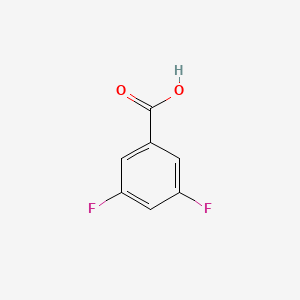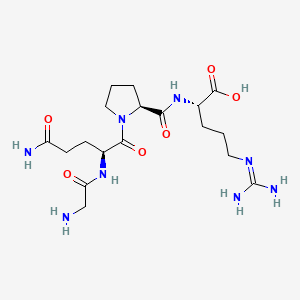
Rigin
概要
説明
Rigin, also known as Tetrapeptide-3, is a bioactive peptide with notable anti-wrinkle properties. It is a fragment of immunoglobulin G, solubilized in a hydroglycolic excipient. This compound is primarily used in cosmetic applications, particularly in face and neck care products, to improve skin elasticity, firmness, hydration, protection, and smoothness .
科学的研究の応用
Rigin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in anti-aging and skin care treatments.
Industry: Utilized in the formulation of cosmetic products for improving skin health and appearance
作用機序
Target of Action
Rigin, also known as Palmitoyl Tetrapeptide-7, is a lipopeptide designed to mimic Dehydroepiandrosterone (DHEA) activity and restore cytokine balance to mature skin . The primary targets of this compound are the critical cells in the skin, keratinocytes, and fibroblasts . These cells play a crucial role in maintaining the skin’s structure and function.
Mode of Action
This compound interacts with its targets, the keratinocytes and fibroblasts, by reducing the production of Interleukin-6 (IL-6) . IL-6 is a mediator of inflammation that leads to more rapid degradation of the extracellular matrix components, promoting wrinkle formation and lessening firmness and elasticity of the skin . By reducing the basal and UV-induced secretions of IL-6 in the keratinocytes and fibroblasts, this compound helps the skin look younger .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to inflammation and aging in the skin . By reducing the production of IL-6, this compound helps to protect the extracellular matrix components from degradation . This preservation of the extracellular matrix contributes to maintaining the skin’s natural youthfulness and boosting its replenishment .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its effectiveness. These properties determine the bioavailability of the compound, which is a critical factor in its ability to exert its effects on the skin .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the improved appearance and health of the skin . By reducing the production of IL-6, this compound helps to slow down the degradation of the extracellular matrix components, thereby reducing wrinkle formation and improving the firmness and elasticity of the skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to UV radiation can increase the production of IL-6 in the skin Therefore, the use of sun protection measures can enhance the effectiveness of this compound Additionally, factors such as the pH and temperature of the skin can also impact the stability and action of this compound
準備方法
Synthetic Routes and Reaction Conditions
Rigin is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis of this compound involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed to expose the reactive site.
Coupling: The next amino acid is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then formulated into cosmetic products.
化学反応の分析
Types of Reactions
Rigin undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and cysteine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide.
Substitution: Substitution reactions can modify specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents under mild conditions.
Substitution: Specific reagents targeting amino acid side chains under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted peptides with altered properties.
類似化合物との比較
Similar Compounds
Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for stimulating collagen production.
Acetyl Hexapeptide-8: A peptide that reduces the appearance of wrinkles by inhibiting neurotransmitter release.
Copper Tripeptide-1: A peptide that promotes wound healing and skin regeneration.
Uniqueness of Rigin
This compound is unique due to its specific sequence and ability to modulate cytokine secretion, which directly impacts skin aging processes. Unlike other peptides that primarily focus on collagen production or neurotransmitter inhibition, this compound targets cytokine balance, providing a comprehensive approach to skin health .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O6/c19-9-14(28)24-10(5-6-13(20)27)16(30)26-8-2-4-12(26)15(29)25-11(17(31)32)3-1-7-23-18(21)22/h10-12H,1-9,19H2,(H2,20,27)(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJYSALTSUZXFV-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228350 | |
| Record name | Rigin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rigin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77727-17-4 | |
| Record name | Rigin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077727174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rigin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPEPTIDE-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X519T00027 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rigin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

